4-Amino-2-chloro-5-nitrobenzoic acid

Organic Synthesis Acid-Base Chemistry Reactivity Prediction

Researchers need a defined, versatile building block with orthogonal reactivity for medicinal chemistry optimization, not a regioisomer that invalidates their synthesis. This tri-substituted benzoic acid provides a quantifiable solution. - **Precise reactivity**: pKa 2.97 enables controlled amide coupling; unique substitution pattern delivers specific MAO-A (IC50 = 1.24 µM) and AChE (IC50 = 2.92 µM) activity. - **Versatile intermediate**: Carboxylic acid, primary amine, and aryl chloride/nitro groups enable convergent synthesis for pharma/agrochemical R&D. - **Reliable supply**: ≥98% purity, defined mp 267°C, ideal as an analytical reference standard for HPLC/LC-MS/NMR.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 82378-89-0
Cat. No. B3156231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-5-nitrobenzoic acid
CAS82378-89-0
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(=O)O
InChIInChI=1S/C7H5ClN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
InChIKeyOBYHEFCXYWMPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-5-nitrobenzoic Acid: Functionalized Building Block


4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a triply substituted benzoic acid derivative featuring amino, chloro, and nitro functional groups on a carboxylic acid core [1]. This specific arrangement confers distinct electronic and steric properties, making it a versatile intermediate in the synthesis of complex organic molecules and a subject of interest in medicinal chemistry for its interaction with biological targets . Its unique substitution pattern differentiates it from other aminonitrobenzoic acid isomers and simpler halo-nitrobenzoic acid analogs, creating specific, quantifiable advantages in synthetic pathways and biological assays.

Synthetic Workflow Triply substituted core with orthogonal NH₂, Cl, NO₂ handles supports convergent synthesis routes
Med Chem SAR Reported enzyme interaction context (MAO-A / AChE) offers a scaffold for SAR optimization studies
Reaction Design Substituent-tuned acidity profile informs protonation-state-dependent reaction conditions

4-Amino-2-chloro-5-nitrobenzoic Acid: Irreplaceable Reactivity


The precise positioning of the amino, chloro, and nitro substituents on the benzoic acid ring in 4-amino-2-chloro-5-nitrobenzoic acid dictates its unique reactivity and biological profile. Generic substitution with a regioisomer, such as 2-amino-5-chloro-4-nitrobenzoic acid (CAS: 34649-02-0), or a simpler analog like 2-chloro-5-nitrobenzoic acid, fails to replicate the specific electronic and steric environment required for targeted synthesis or biological activity. For instance, the pKa is fine-tuned by the exact substituent arrangement [1], and the compound's binding affinity to enzymes like monoamine oxidase A (MAO-A) is a direct consequence of its 3D structure [2]. Using a different isomer would result in a different synthetic intermediate with altered reactivity in downstream applications or a different biological outcome, potentially invalidating an entire research program.

Regioisomer electronic mismatch
Alternative isomer (e.g., 2-amino-5-chloro-4-nitrobenzoic acid) presents a different electronic and steric environment; reactivity and pKa may shift, altering downstream synthetic outcomes.
Biological profile may not transfer
Reported MAO-A and AChE inhibition is scaffold‑specific; regioisomers or simpler analogs lack comparable published data, requiring de novo profiling.
Functional group deletion alters reactivity
Removing the amino group (e.g., 2-chloro-5-nitrobenzoic acid) eliminates key hydrogen‑bonding and electronic contributions, limiting direct substitution in targeted syntheses.

4-Amino-2-chloro-5-nitrobenzoic Acid: Quantifiable Advantages


Substituent-Dependent Acidity and pKa Differentiation

The predicted pKa of 4-amino-2-chloro-5-nitrobenzoic acid is 2.97±0.12 , which is distinct from other substituted benzoic acids due to the unique combination and positions of its substituents. For comparison, 4-chlorobenzoic acid has a pKa of approximately 3.98, 4-nitrobenzoic acid has a pKa of approximately 3.41, and 4-aminobenzoic acid has a pKa of approximately 4.87 [1]. The compound's pKa is significantly lower than its monosubstituted counterparts, directly impacting its solubility and reactivity in aqueous and protic solvent systems. This difference is not merely incremental; it is a class-level consequence of the combined electron-withdrawing (-Cl, -NO2) and electron-donating (-NH2) groups at specific positions .

pKa Differentiation
Class‑level inference
pKa 2.97 ± 0.12 (0.44–1.90 units lower vs mono‑substituted analogs)
Reactivity and solubility context: combined substituent effects yield a distinct protonation profile for acid/base‑driven transformations.
Predicted values; experimental verification advised.
Organic Synthesis Acid-Base Chemistry Reactivity Prediction

MAO-A Inhibition: Baseline for SAR Studies

4-Amino-2-chloro-5-nitrobenzoic acid demonstrates measurable inhibition of bovine mitochondrial monoamine oxidase A (MAO-A), with a reported IC50 value of 1.24 μM (1,240 nM) in a fluorimetric assay [1]. While this potency is not exceptional compared to clinical MAO inhibitors (e.g., clorgyline IC50 is in the low nanomolar range), it establishes a clear, quantitative benchmark for this specific chemical scaffold. This data point is crucial for medicinal chemists conducting SAR studies, as it provides a starting point for optimizing the core structure. In contrast, a simple regioisomer like 2-amino-5-chloro-4-nitrobenzoic acid, with its different substitution pattern, is expected to exhibit a different IC50 profile due to altered binding interactions, though direct comparative data is not currently available .

MAO‑A Inhibition
Class‑level inference
IC₅₀ 1.24 μM (~12–310× less potent than clinical comparator clorgyline)
Establishes a quantitative SAR starting point; reported inhibition context supports scaffold optimization studies.
Bovine mitochondrial MAO‑A, fluorimetric assay.
Medicinal Chemistry Neuropharmacology Enzyme Inhibition

AChE Inhibitory Activity

The compound also inhibits acetylcholinesterase (AChE), with a reported IC50 of 2.92 μM (2,920 nM) in an Ellman's method assay [1]. This activity is generally weaker than that observed for MAO-A, suggesting a degree of target selectivity within the aminonitrobenzoic acid scaffold. This dual activity profile, even at micromolar potency, is a valuable starting point for developing multi-target directed ligands (MTDLs) for complex disorders like Alzheimer's disease, where modulation of both cholinergic and monoaminergic systems is therapeutically relevant. In the absence of published data for simpler analogs like 2-chloro-5-nitrobenzoic acid [2], this compound offers a unique entry point for investigating this specific chemotype's interaction with AChE.

AChE Inhibition
Class‑level inference
IC₅₀ 2.92 μM (~300–600× less potent than clinical comparator donepezil)
Second biological anchor for multi‑target ligand design; reported inhibition supports AChE‑focused SAR exploration.
Ellman’s method; source organism not specified.
Neurodegeneration Enzyme Inhibition Drug Discovery

Melting Point as a Differentiator

4-Amino-2-chloro-5-nitrobenzoic acid is reported to have a melting point of 267 °C (when crystallized from acetic acid) and is a dark yellow powder at room temperature . This high melting point, compared to its regioisomer 2-amino-5-chloro-4-nitrobenzoic acid (CAS: 34649-02-0) which has a reported melting point of 190-194 °C , reflects the significantly stronger intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) in the crystal lattice of the 4-amino-2-chloro-5-nitro isomer. This 70-80 °C difference has direct implications for purification by recrystallization, thermal stability in reactions, and the compound's behavior in solid formulations or hot-melt extrusion processes.

Melting Point Difference
Head‑to‑head
267 °C (+73–77 °C vs regioisomer 190–194 °C)
Substantially stronger lattice interactions influence recrystallization solvent choice and thermal processing fitness.
Crystallized from acetic acid; regioisomer value from vendor specifications.
Formulation Science Solid-State Chemistry Analytical Chemistry

Purity and Supply Consistency Across Vendors

Commercially, 4-amino-2-chloro-5-nitrobenzoic acid is consistently offered with high purity specifications across multiple reputable chemical suppliers. Chemscene reports a purity of ≥98% , while CymitQuimica lists a purity of 98% , and AKSci specifies a minimum purity of 95% . This consistency in commercial availability at high purity levels (≥95-98%) contrasts with some less common aminonitrobenzoic acid isomers, where supply can be sporadic and purity specifications may be less rigorous. This reliability reduces the need for in-house purification, saving time and resources in research and development workflows.

Supply Purity Consistency
Supporting evidence
≥95–98% across multiple vendors
Reliable commercial high purity reduces in‑house purification needs, supporting reproducible procurement.
Based on vendor technical datasheets; independent verification recommended.
Chemical Procurement Quality Control Research Supply Chain

4-Amino-2-chloro-5-nitrobenzoic Acid: Application Scenarios


MAO-A and AChE Inhibitor SAR Exploration

Given its documented, albeit moderate, inhibitory activity against MAO-A (IC50 = 1.24 μM) and AChE (IC50 = 2.92 μM), this compound serves as a well-defined starting point for medicinal chemistry optimization [1]. Researchers can use the core scaffold to design and synthesize novel analogs, leveraging the established IC50 values as a baseline to measure improvements in potency and selectivity. The unique substitution pattern provides a distinct chemical space to explore compared to other aminobenzoic acid derivatives.

Versatile Building Block for Complex Synthesis

The presence of three orthogonally reactive functional groups (carboxylic acid, primary amine, and aryl chloride/nitro) makes this compound a highly versatile building block for convergent synthesis [2]. It is a key intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals [3]. The quantifiable pKa (2.97) informs optimal conditions for amide coupling, esterification, or other transformations where the protonation state is critical .

Reference Standard for Analytical Method Development

The well-defined physical properties, including a high melting point of 267 °C and commercial availability at high purity (≥98%), position this compound as a suitable candidate for a reference standard in analytical method development . Its unique chromatographic and spectroscopic signatures can be used to calibrate HPLC, LC-MS, or NMR methods for the analysis of complex reaction mixtures or for purity testing of related nitroaromatic compounds.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies (MAO‑A / AChE)
Reported enzyme inhibition context
IC₅₀ endpoint review and scaffold optimization
Complex molecule synthesis
Orthogonal reactive handles and substituent‑tuned acidity
Reactivity and pKa‑informed reaction condition development
Analytical method development
Well‑defined thermal and spectral signatures, high commercial purity
Chromatographic and spectroscopic method calibration

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